molecular formula C12H11BrN4O2 B10959425 4-bromo-N-(2-carbamoylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-carbamoylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10959425
M. Wt: 323.15 g/mol
InChI Key: QZWVHRISQZUADM-UHFFFAOYSA-N
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Description

N-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a bromine atom, a methyl group, and a carboxamide group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromine atom via halogenation. The carboxamide group is then introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(aminocarbonyl)phenyl]-2-methoxybenzamide: Similar structure with a methoxy group instead of a bromine atom.

    N-[2-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide: Contains dichloro substitutions instead of a bromine atom.

    N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide: Features a nitro group and a carbonothioyl group.

Uniqueness

N-[2-(AMINOCARBONYL)PHENYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carboxamide group makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C12H11BrN4O2

Molecular Weight

323.15 g/mol

IUPAC Name

4-bromo-N-(2-carbamoylphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O2/c1-17-10(8(13)6-15-17)12(19)16-9-5-3-2-4-7(9)11(14)18/h2-6H,1H3,(H2,14,18)(H,16,19)

InChI Key

QZWVHRISQZUADM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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